2-Chloro-N-(cyclohexylmethyl)-N-ethylethan-1-amine--hydrogen chloride (1/1)

Description

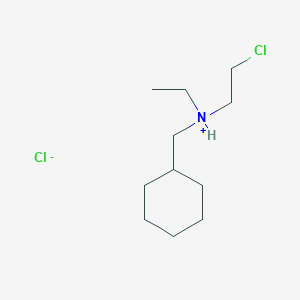

2-Chloroethyl-(cyclohexylmethyl)-ethylazanium; chloride is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three distinct groups: a cyclohexylmethyl moiety, an ethyl group, and a 2-chloroethyl substituent. The chloride ion serves as the counterion. Such properties are common in compounds with biological or agrochemical relevance, such as plant growth regulators or anticholinergic agents .

Properties

CAS No. |

21658-44-6 |

|---|---|

Molecular Formula |

C11H23Cl2N |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-chloro-N-(cyclohexylmethyl)-N-ethylethanamine;hydrochloride |

InChI |

InChI=1S/C11H22ClN.ClH/c1-2-13(9-8-12)10-11-6-4-3-5-7-11;/h11H,2-10H2,1H3;1H |

InChI Key |

FMEZCTBVOVYQIS-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CCCl)CC1CCCCC1.[Cl-] |

Related CAS |

3772-64-3 (Parent) |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride typically involves:

- Preparation of the 2-chloroethylamine intermediate or its derivatives.

- Introduction of the cyclohexylmethyl substituent.

- Formation of the ethylazanium quaternary ammonium salt.

- Chloride ion incorporation as the counterion.

The key step is the formation of the 2-chloroethyl moiety, which can be achieved by chlorination of hydroxyethylamine derivatives or by direct alkylation using 2-chloroethyl halides.

Preparation of 2-Chloroethylamine Hydrochloride Intermediate

A crucial intermediate in the synthesis is 2-chloroethylamine hydrochloride , which can be prepared by the reaction of 2-hydroxyethylamine hydrochloride with thionyl chloride in the presence of a solvent. This method is well-documented and industrially relevant.

- The reaction involves substitution of the hydroxyl group with chlorine.

- Preferred solvents are aliphatic carboxylic acids, especially formic acid and acetic acid, used in substoichiometric amounts relative to the hydroxyethylamine hydrochloride.

- This approach minimizes corrosion issues associated with aromatic solvents like toluene or xylene.

- The process is conducted under controlled temperature to optimize yield and purity.

| Parameter | Details |

|---|---|

| Reactants | 2-Hydroxyethylamine hydrochloride, Thionyl chloride |

| Solvent | Formic acid or Acetic acid (aliphatic carboxylic acids) |

| Reaction Conditions | Controlled temperature, substoichiometric solvent amount |

| Advantages | Reduced corrosion, high yield, industrial scalability |

This method is described in patent DE3900865C1 and is considered efficient for producing 2-chloroethylamine hydrochloride, a key precursor for further alkylation steps.

Alkylation with Cyclohexylmethyl and Ethyl Groups

The next step involves alkylation of the amine nitrogen with cyclohexylmethyl and ethyl groups to form the quaternary ammonium salt.

- The cyclohexylmethyl group can be introduced via reaction with cyclohexylmethyl halides or derivatives.

- The ethylazanium moiety is formed by alkylation with ethyl halides or ethylating agents.

- Quaternization typically involves nucleophilic substitution reactions under mild heating and stirring.

- The chloride ion is introduced either from the alkylating agent (e.g., ethyl chloride) or by ion exchange.

No direct patent or literature source specifically details this exact step for this compound, but standard quaternary ammonium salt synthesis protocols apply, as supported by general organic synthesis principles.

Alternative Synthetic Routes and Considerations

While the above method is the most straightforward, alternative routes may involve:

- Direct chlorination of ethyl-cyclohexylmethylamines.

- Use of protective groups during multi-step synthesis to avoid side reactions.

- Employing phase transfer catalysts to enhance alkylation efficiency.

- Solvent choice optimization to balance solubility and reaction rate.

Data Table: Summary of Preparation Methods

| Step | Method Description | Key Reagents | Solvent/Conditions | Advantages/Notes |

|---|---|---|---|---|

| 1. Chlorination of Hydroxyethylamine | React 2-hydroxyethylamine hydrochloride with thionyl chloride | 2-Hydroxyethylamine hydrochloride, Thionyl chloride | Aliphatic carboxylic acid (formic or acetic acid), controlled temp | High yield, reduced corrosion |

| 2. Alkylation with Cyclohexylmethyl | Reaction with cyclohexylmethyl halides | Cyclohexylmethyl chloride/bromide | Aprotic solvent, mild heating | Introduces cyclohexylmethyl group |

| 3. Quaternization to form ethylazanium salt | Alkylation with ethyl halides | Ethyl chloride or similar | Mild heating, stirring | Forms quaternary ammonium chloride salt |

| 4. Purification | Crystallization or solvent extraction | Appropriate solvents | Ambient or reduced temperature | Ensures purity and isolation |

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical studies to investigate cellular processes and interactions.

Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.

Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride involves its interaction with cellular components and molecular targets. The compound can disrupt cellular membranes, leading to cell lysis and death. It can also interfere with enzymatic activities and metabolic pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Structural Features

Key Observations :

Key Observations :

- The cyclohexylmethyl motif correlates with enhanced bioactivity in related compounds. For example, cyclohexylmethyl-substituted ugonins exhibit 250-fold greater bacterial neuritogenesis inhibition than parent flavonoids .

- Alkylating intermediates (e.g., ethyleniminium ions or isocyanates) are critical for sustained effects, as seen in benzilylcholine mustard’s persistence and nitrosourea-mediated DNA repair inhibition .

Biological Activity

2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C11H18ClN

- Molecular Weight : 215.72 g/mol

- IUPAC Name : 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride

Quaternary ammonium compounds (QACs) like 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride typically exhibit their biological effects through interactions with cell membranes and proteins. The positively charged nitrogen atom enhances binding to negatively charged components of cell membranes, leading to disruption of membrane integrity and function. This mechanism is crucial in understanding its antimicrobial and cytotoxic properties.

Antimicrobial Properties

Research indicates that QACs possess significant antimicrobial activity. The compound has been studied for its efficacy against various pathogens, including bacteria and fungi.

- Study Findings :

- A study demonstrated that 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride exhibited a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%.

- The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines.

- Case Study :

Environmental Impact

The environmental implications of QACs have been increasingly scrutinized due to their widespread use in disinfectants and biocides.

- Research Findings :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride, it is beneficial to compare it with other related compounds.

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Environmental Toxicity |

|---|---|---|---|

| 2-chloroethyl-(cyclohexylmethyl)-... | Moderate | 15 µM (MCF-7) | High |

| Alkyldimethylbenzylammonium chloride | High | 10 µM (varied) | Moderate |

| Xylamine | Low | Not extensively studied | Low |

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloroethyl-(cyclohexylmethyl)-ethylazanium chloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation of a tertiary amine precursor. For example, reacting cyclohexylmethyl chloride with a pre-synthesized tertiary amine (e.g., 2-chloroethyl-ethylamine) under reflux in a polar aprotic solvent like acetonitrile or dichloromethane. Temperature control (60–80°C) and stoichiometric excess of the alkylating agent (1.2–1.5 eq) improve yields. Purification via recrystallization from ethanol/water mixtures enhances purity .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm product identity via -NMR (e.g., cyclohexylmethyl protons at δ 1.2–2.1 ppm, quaternary ammonium signals at δ 3.0–3.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups in this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify cyclohexyl, ethyl, and chloroethyl moieties. The quaternary ammonium peak is typically absent in -NMR but visible in -NMR (~55–65 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for : 256.10 g/mol). Fragmentation patterns distinguish chloroethyl groups (e.g., m/z 91 for cyclohexylmethyl loss) .

- FT-IR : Stretching vibrations for C-Cl (~650 cm) and quaternary ammonium N (~1250 cm) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to ionic character. Partition coefficients (logP) can be experimentally determined using shake-flask methods .

- Stability : Hydrolyzes in alkaline conditions (pH > 9) via nucleophilic attack on the chloroethyl group. Conduct accelerated stability studies (40–60°C, 75% RH) with HPLC monitoring to assess degradation products (e.g., ethanol derivatives) .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions, and what mechanistic insights can guide derivatization?

- Methodological Answer : The chloroethyl group undergoes SN2 reactions with nucleophiles (e.g., thiols, amines) under mild conditions (room temperature, DMF solvent). Kinetic studies using -NMR or conductivity measurements reveal second-order dependence on nucleophile concentration. Computational modeling (DFT) predicts transition-state geometries and regioselectivity .

- Example : Reaction with sodium azide yields an azide derivative, useful for click chemistry applications. Optimize by adjusting solvent polarity (acetonitrile vs. THF) to control reaction rate .

Q. What strategies can resolve contradictions in reported biological activity data for structurally similar quaternary ammonium compounds?

- Methodological Answer :

- Data Harmonization : Cross-validate assays (e.g., antimicrobial testing via broth microdilution vs. disk diffusion) using standardized protocols (CLSI guidelines).

- QSAR Analysis : Use molecular descriptors (logP, polar surface area) to correlate structural variations (e.g., cyclohexyl vs. phenyl substituents) with activity outliers. PubChem bioactivity data (AID 743255) provides benchmarks .

- Mechanistic Studies : Employ fluorescence anisotropy to assess membrane disruption efficacy, distinguishing nonspecific cytotoxicity from target-specific effects .

Q. How can computational chemistry predict the compound’s interaction with biological targets, such as ion channels or enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with protein structures (e.g., PDB 6BEZ for acetylcholine-binding proteins). Focus on electrostatic interactions between the quaternary ammonium group and carboxylate residues in binding pockets.

- MD Simulations : GROMACS trajectories (100 ns) analyze stability of ligand-receptor complexes. Compare binding free energies (MM/PBSA) with experimental IC values .

- Pharmacophore Modeling : Identify critical features (positive charge, hydrophobic cyclohexyl group) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.